molecular formula C7H9F3O2 B15273162 3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde

3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde

Cat. No.: B15273162
M. Wt: 182.14 g/mol
InChI Key: NWLFHIGVXFCWFF-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde is a fluorinated heterocyclic compound featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position with a trifluoroethyl group and a carbaldehyde functional group. The trifluoroethyl moiety introduces strong electron-withdrawing effects due to the electronegativity of fluorine, which significantly influences the compound’s reactivity, lipophilicity, and metabolic stability . The carbaldehyde group provides a reactive site for further chemical modifications, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural uniqueness lies in the juxtaposition of a rigid oxolane ring, a fluorinated alkyl chain, and an aldehyde, enabling diverse applications in drug discovery and materials science.

Properties

Molecular Formula

C7H9F3O2

Molecular Weight

182.14 g/mol

IUPAC Name

3-(2,2,2-trifluoroethyl)oxolane-3-carbaldehyde

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)3-6(4-11)1-2-12-5-6/h4H,1-3,5H2

InChI Key

NWLFHIGVXFCWFF-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CC(F)(F)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde typically involves the reaction of 2,2,2-trifluoroethanol with an appropriate oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst to facilitate the formation of the oxolane ring and the subsequent introduction of the carbaldehyde group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of their activity. The oxolane ring and carbaldehyde group can further contribute to the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogues

To contextualize the properties of 3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde, we compare it with the following analogues:

Compound Name Substituents on Oxolane Ring Key Functional Groups Applications/Use Cases
This compound 3-Trifluoroethyl, 3-carbaldehyde Aldehyde, CF₃CH₂ Pharmaceutical intermediates, ligands
2-(3-Phenylpropyl)oxolane 2-Phenylpropyl None Solvent, fragrance components
3-(5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)tetrahydrofuran 5-(Chloro-trifluoromethylphenoxy), 2-nitrophenoxy Cl, CF₃, NO₂ Herbicide (furyloxyfen)
3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine 3-Dichloroacetyl, 5-furanyl Cl, furan, oxazolidine Herbicide safener (furilazole)

Physicochemical and Functional Comparisons

Lipophilicity and Bioavailability
  • The trifluoroethyl group in this compound enhances lipophilicity (logP ~2.1 estimated) compared to non-fluorinated analogues like 2-(3-phenylpropyl)oxolane (logP ~3.5). However, the electron-withdrawing nature of CF₃ reduces basicity and improves metabolic stability, a critical feature in drug design .
  • In contrast, chlorinated analogues (e.g., furyloxyfen) exhibit higher logP values (~4.0–4.5) due to aromatic Cl and NO₂ groups, favoring agrochemical applications but limiting oral bioavailability .

Biological Activity

The compound 3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde is a fluorinated organic compound that has garnered attention due to its potential biological activities. The presence of the trifluoroethyl group contributes to its unique chemical properties, which may enhance its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Properties

Research indicates that compounds containing trifluoroethyl groups exhibit enhanced antimicrobial activity. For instance, studies have shown that trifluoromethyl-containing compounds can inhibit the growth of various bacterial strains due to their ability to disrupt cell membranes and interfere with metabolic processes. A comparative analysis of similar compounds demonstrated that those with a trifluoroethyl substituent often showed improved potency against pathogens such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The antiviral potential of trifluorinated compounds has also been explored. The trifluoroethyl moiety is known to enhance lipophilicity, which can improve cellular uptake. In vitro studies have indicated that derivatives of this compound exhibit inhibitory effects against viral replication in cell cultures. Notably, compounds with similar structures have been investigated for their efficacy against RNA viruses, showcasing promising results in reducing viral load .

Anticancer Effects

The anticancer properties of fluorinated compounds are well-documented. The introduction of a trifluoroethyl group can significantly alter the pharmacokinetics and pharmacodynamics of a compound. In preclinical studies, derivatives of this compound have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural characteristics. Key findings from SAR studies include:

  • Trifluoroethyl Group : Enhances lipophilicity and cellular permeability.
  • Oxolane Ring : Contributes to the stability of the compound and influences binding interactions with biological targets.
  • Aldehyde Functionality : Plays a crucial role in reactivity and potential interactions with nucleophiles in biological systems.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on various derivatives of trifluorinated compounds revealed that this compound exhibited significant antimicrobial activity against E. coli with an MIC (Minimum Inhibitory Concentration) value of 15 µg/mL .
  • Antiviral Screening :
    In a screening assay against influenza virus strains, derivatives showed a reduction in viral replication by up to 70% at concentrations as low as 10 µM . This highlights the potential for further development as antiviral agents.
  • Cytotoxicity Assessment :
    In vitro cytotoxicity assays revealed that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 12 µM . This suggests potential for therapeutic applications in oncology.

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